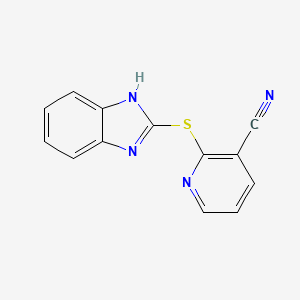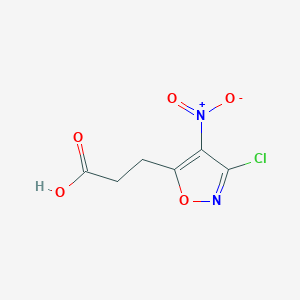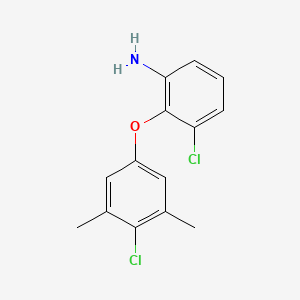
3-氯-2-(4-氯-3,5-二甲基苯氧基)苯胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-2-(4-chloro-3,5-dimethylphenoxy)aniline: is a chemical compound with the molecular formula C14H13Cl2NO and a molecular weight of 282.17 g/mol . This compound is primarily used in biochemical research, particularly in the field of proteomics .
科学研究应用
3-Chloro-2-(4-chloro-3,5-dimethylphenoxy)aniline is widely used in scientific research, particularly in the following areas:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(4-chloro-3,5-dimethylphenoxy)aniline typically involves the reaction of 3,5-dimethylphenol with 4-chloroaniline in the presence of a chlorinating agent such as thionyl chloride or phosphorus oxychloride . The reaction proceeds through the formation of an intermediate phenoxy compound , which is then further reacted with 3-chloroaniline to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include the use of continuous flow reactors and automated synthesis systems to maintain consistent reaction conditions and minimize impurities .
化学反应分析
Types of Reactions
3-Chloro-2-(4-chloro-3,5-dimethylphenoxy)aniline undergoes several types of chemical reactions, including:
Nucleophilic substitution: The chlorine atoms in the compound can be replaced by other nucleophiles such as amines or thiols .
Oxidation: The compound can be oxidized to form corresponding quinones or N-oxides .
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst .
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or chromium trioxide in an acidic medium .
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in an anhydrous solvent .
Major Products Formed
Nucleophilic substitution: Formation of substituted anilines or phenoxy derivatives .
Oxidation: Formation of quinones or N-oxides .
Reduction: Formation of amines .
作用机制
The mechanism of action of 3-Chloro-2-(4-chloro-3,5-dimethylphenoxy)aniline involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved include signal transduction and metabolic regulation .
相似化合物的比较
Similar Compounds
- 3-Chloro-2-(3,5-dimethylphenoxy)aniline
- 4-Chloro-3,5-dimethylphenol
- 3-Chloro-4-(2,5-dimethylphenoxy)aniline
Uniqueness
3-Chloro-2-(4-chloro-3,5-dimethylphenoxy)aniline is unique due to its specific chlorine substitution pattern and dimethylphenoxy group , which confer distinct chemical and biological properties . This uniqueness makes it valuable in research applications where specific interactions with molecular targets are required .
属性
IUPAC Name |
3-chloro-2-(4-chloro-3,5-dimethylphenoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO/c1-8-6-10(7-9(2)13(8)16)18-14-11(15)4-3-5-12(14)17/h3-7H,17H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJTNQWXGZYMDIP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OC2=C(C=CC=C2Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-{[(3,5-Dimethylisoxazol-4-yl)methoxy]methyl}-4-methoxybenzaldehyde](/img/structure/B1328192.png)
![(2E)-3-(3-{[(3,5-Dimethylisoxazol-4-YL)methoxy]-methyl}-4-methoxyphenyl)acrylic acid](/img/structure/B1328194.png)
![4-{[(3,5-Dimethylisoxazol-4-yl)methoxy]methyl}-5-methylisoxazole-3-carboxylic acid](/img/structure/B1328195.png)
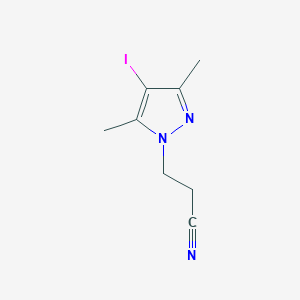
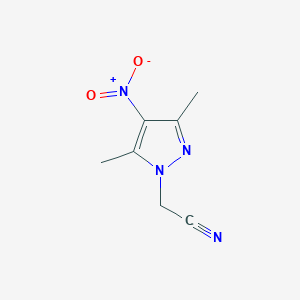
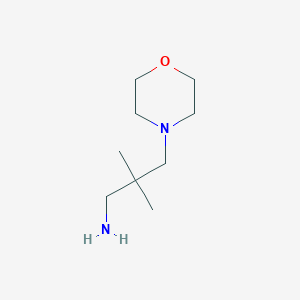
![2-[(3-Hydroxypropyl)amino]nicotinonitrile](/img/structure/B1328208.png)
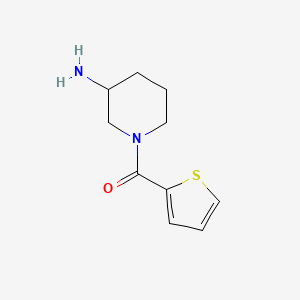
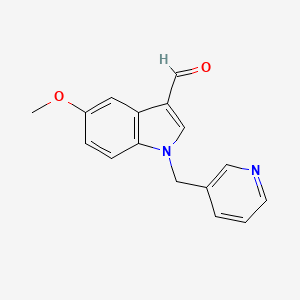
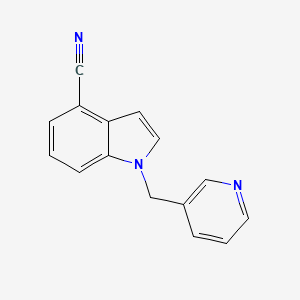
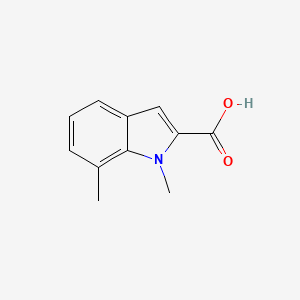
![(4Z)-2-methyl-2,3-dihydro-4H-thieno[2,3-e][1,2]thiazin-4-one oxime 1,1-dioxide](/img/structure/B1328214.png)
